![molecular formula C18H21NO6 B2435986 3-(((2,5-Dimethoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 384357-15-7](/img/structure/B2435986.png)
3-(((2,5-Dimethoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
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Description
The compound “3-(((2,5-Dimethoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione” is a complex organic molecule. It contains a spiro[5.5]undecane core, which is a type of spirocyclic compound where two rings of five and five atoms share a single atom . The molecule also contains a 2,5-dimethoxyphenyl group, an amino group, and a methylene group, which are attached to the spirocyclic core. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Scientific Research Applications
- Researchers have explored the anticancer potential of this compound due to its unique structure. It may interfere with cancer cell growth, inhibit specific enzymes, or modulate signaling pathways. Further studies are needed to validate its efficacy and safety .
- The spiro[5.5]undecane scaffold offers a novel platform for drug design. By modifying substituents on the compound, scientists can create derivatives with improved pharmacological properties. These derivatives might target specific diseases or biological processes .
- The presence of heterocyclic rings in this compound suggests potential anti-inflammatory activity. Researchers could investigate its effects on inflammatory pathways, cytokines, and immune responses .
- Spiro compounds have been studied for their neuroprotective properties. This compound’s unique structure may offer advantages in treating neurodegenerative diseases or preventing neuronal damage .
- Spiro compounds can serve as building blocks for novel materials. Researchers might explore their use in nanotechnology, such as designing functionalized nanoparticles or molecular switches .
- The chirality of spiro[5.5]undecane derivatives makes them interesting candidates for asymmetric synthesis. They could act as chiral catalysts in chemical reactions, enabling the production of enantiomerically pure compounds .
Anticancer Properties
Drug Design and Development
Anti-inflammatory Agents
Neuroprotective Effects
Materials Science and Nanotechnology
Chiral Catalysts and Asymmetric Synthesis
properties
IUPAC Name |
3-[(2,5-dimethoxyanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-22-12-6-7-15(23-2)14(10-12)19-11-13-16(20)24-18(25-17(13)21)8-4-3-5-9-18/h6-7,10-11,19H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKGRHCGZCAMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC=C2C(=O)OC3(CCCCC3)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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